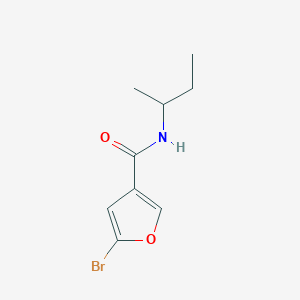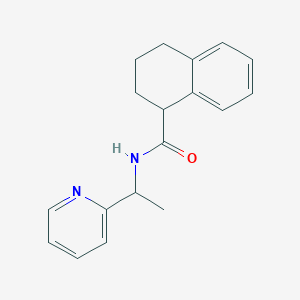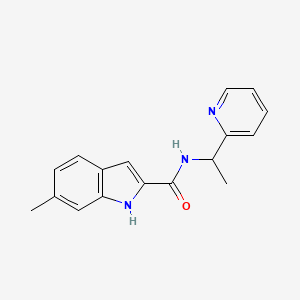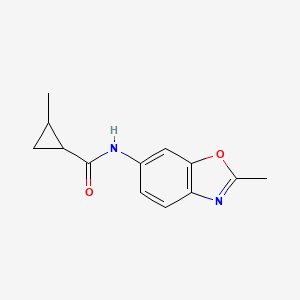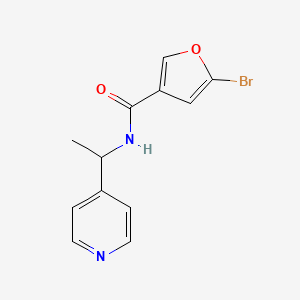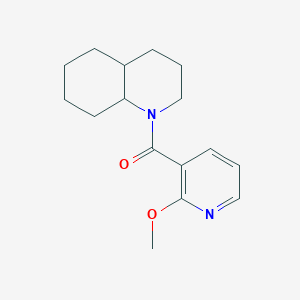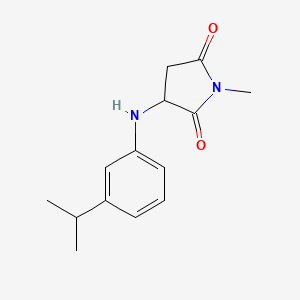
1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione, also known as MPD, is a cyclic urea derivative that has been extensively studied in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anticonvulsant, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain. Specifically, 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This results in a reduction in the frequency and severity of seizures. 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This may contribute to its antitumor and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity. This may contribute to its anticonvulsant properties. 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. This may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione in lab experiments is its well-established anticonvulsant activity. This makes it a useful tool for studying the mechanisms underlying epilepsy and for developing new antiepileptic drugs. In addition, the antitumor and anti-inflammatory properties of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione make it a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.
One of the limitations of using 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and may limit its efficacy. In addition, the mechanism of action of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione. One area of interest is the development of new antiepileptic drugs based on the structure of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione. This could involve the synthesis of analogs with improved solubility and potency. Another area of interest is the development of new cancer therapies based on the antitumor properties of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione. This could involve the identification of the molecular targets of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione and the development of drugs that target these pathways. Finally, the anti-inflammatory properties of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione could be further explored for the development of new anti-inflammatory drugs.
Synthesis Methods
The synthesis of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione involves the reaction of 3-(3-propan-2-ylanilino)propanoic acid with methyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified by recrystallization to obtain pure 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione.
Scientific Research Applications
1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has been extensively studied for its anticonvulsant properties. It has been found to be effective in reducing seizures in animal models of epilepsy. In addition, 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has been shown to possess antitumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has also been investigated for its anti-inflammatory properties. It has been found to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
1-methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)10-5-4-6-11(7-10)15-12-8-13(17)16(3)14(12)18/h4-7,9,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJZPHJGUSFOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2CC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
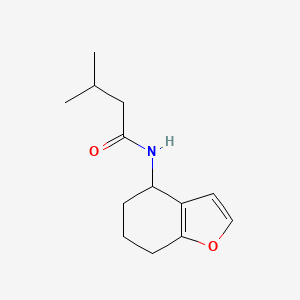
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)
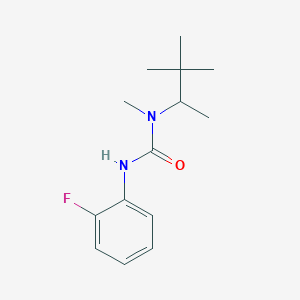
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

